

# Performance of Acid Red 249 in different textile finishing processes

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## Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B12401964

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## Performance Showdown: Acid Red 249 in Textile Finishing Processes

A Comparative Guide for Researchers and Scientists in Textile and Drug Development

In the intricate world of textile finishing, the selection of dyes is paramount to achieving desired aesthetics and performance. This guide offers an in-depth comparison of **Acid Red 249** against other commercially available red acid dyes—Acid Red 18, Acid Red 88, and Acid Red 114—across various textile substrates. By presenting quantitative data on colorfastness and outlining detailed experimental protocols, this document serves as a valuable resource for professionals in textile research and development.

## Executive Summary

**Acid Red 249**, a monoazo weak acid dye, is a versatile colorant for protein fibers such as wool and silk, and synthetic polyamides like nylon. This guide reveals that while **Acid Red 249** demonstrates commendable performance, particularly in lightfastness on wool, alternative dyes may offer advantages in specific applications. The choice of dye is ultimately contingent on the substrate and the desired fastness properties.

## Comparative Performance Data

The efficacy of a dye is determined by its ability to retain color under various stresses. The following tables summarize the colorfastness properties of **Acid Red 249** and its alternatives

on wool, silk, and nylon, based on available technical data. Fastness is graded on a scale of 1 to 5 for washing, perspiration, and rubbing (with 5 being the highest), and 1 to 8 for lightfastness (with 8 being the highest).

Table 1: Colorfastness Properties on Wool Fabric

| Dye          | C.I. Name | Lightfastness | Wash/Soaping Fastness | Perspiration Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
|--------------|-----------|---------------|-----------------------|-----------------------|------------------------|------------------------|
| Acid Red 249 | 18134     | 5             | 4-5                   | 4-5                   | 3                      | 2-3                    |
| Acid Red 18  | 16255     | 4-5           | 3-4                   | -                     | -                      | -                      |
| Acid Red 88  | 15620     | 4             | 1                     | 2-3                   | -                      | -                      |
| Acid Red 114 | 23635     | 4             | 5                     | -                     | -                      | -                      |

Table 2: Colorfastness Properties on Silk and Nylon (Limited Data)

| Dye          | Substrate    | Lightfastness | Wash/Soaping Fastness |
|--------------|--------------|---------------|-----------------------|
| Acid Red 88  | Silk & Nylon | -             | -                     |
| Acid Red 114 | Silk         | -             | -                     |

Note: A hyphen (-) indicates that specific data was not available in the reviewed sources.

## Experimental Protocols

Reproducible and standardized experimental procedures are critical for the accurate assessment of dye performance. The following protocols outline the methodologies for dyeing and fastness testing.

## Dyeing Procedure for Wool, Silk, and Nylon

This exhaust dyeing method is a standard procedure for applying acid dyes to protein and polyamide fibers.

- **Fabric Preparation:** The textile material is first scoured using a non-ionic detergent to remove any impurities that might hinder dye uptake. It is then thoroughly rinsed.
- **Dye Bath Preparation:** A dye bath is prepared with a liquor ratio of 40:1. Acetic acid is added to maintain a pH between 4.5 and 5.5. A leveling agent (1 g/L) is also added to ensure uniform dye distribution.
- **Dyeing Process:** The prepared fabric is introduced into the dye bath at 40°C. The temperature is gradually raised to 90-95°C over 45-60 minutes and maintained for an additional 45-60 minutes.
- **Rinsing and Drying:** After dyeing, the fabric is rinsed with warm and then cold water until the water runs clear. The fabric is then dried at room temperature.

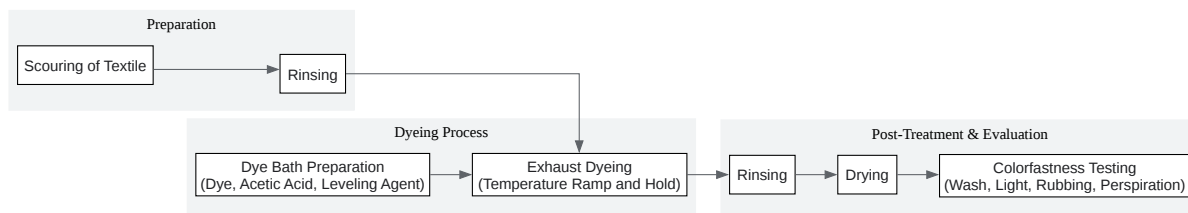
## Colorfastness Testing

The following ISO and AATCC standards are employed to evaluate the colorfastness of the dyed textiles:

- **Washing Fastness:** Evaluated according to ISO 105-C06 standards.
- **Lightfastness:** Assessed using the AATCC 16.3 standard, which involves exposure to a xenon arc lamp simulating natural sunlight.
- **Rubbing Fastness:** Determined using a crockmeter according to ISO 105-X12 for both dry and wet conditions.
- **Perspiration Fastness:** Tested as per the ISO 105-E04 standard.

## Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the textile finishing process with acid dyes.

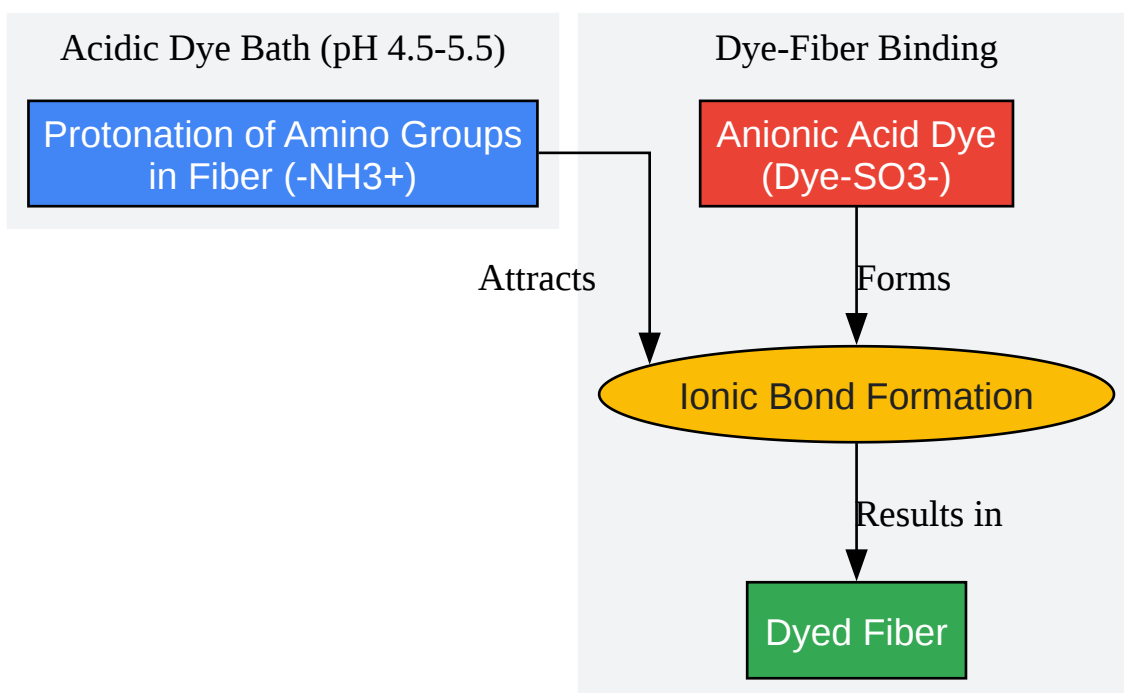


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*Experimental workflow for textile dyeing and fastness testing.*

## Signaling Pathway of Dye-Fiber Interaction

The interaction between acid dyes and protein/polyamide fibers is primarily governed by electrostatic forces. The following diagram illustrates this signaling pathway.



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*Simplified pathway of acid dye interaction with protein/polyamide fibers.*

## Conclusion

This comparative guide provides a foundational understanding of the performance of **Acid Red 249** relative to other red acid dyes. The data indicates that for applications on wool requiring high lightfastness and good wash fastness, **Acid Red 249** is a strong candidate. However, for superior washing fastness on wool, Acid Red 114 may be a more suitable alternative. The performance of these dyes on silk and nylon warrants further investigation to provide a complete comparative profile. Researchers and professionals are encouraged to use the provided protocols as a baseline for their own in-house evaluations to determine the optimal dye for their specific textile finishing requirements.

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